molecular formula C12H9BrFNO2 B11822111 Ethyl 3-(3-bromo-5-fluorophenyl)-2-cyanoprop-2-enoate

Ethyl 3-(3-bromo-5-fluorophenyl)-2-cyanoprop-2-enoate

Cat. No.: B11822111
M. Wt: 298.11 g/mol
InChI Key: YPEPGHTWGYCGFO-UHFFFAOYSA-N
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Description

Ethyl 3-(3-bromo-5-fluorophenyl)-2-cyanoprop-2-enoate (CAS: 1909358-77-5) is a substituted propenoate ester featuring a cyano group at the α-position and a 3-bromo-5-fluorophenyl substituent. Its molecular formula is C₁₂H₉BrFNO₂, with a molecular weight of 298.11 g/mol . However, detailed physicochemical data (e.g., boiling point, solubility) and specific applications remain underreported in publicly available literature.

Properties

Molecular Formula

C12H9BrFNO2

Molecular Weight

298.11 g/mol

IUPAC Name

ethyl 3-(3-bromo-5-fluorophenyl)-2-cyanoprop-2-enoate

InChI

InChI=1S/C12H9BrFNO2/c1-2-17-12(16)9(7-15)3-8-4-10(13)6-11(14)5-8/h3-6H,2H2,1H3

InChI Key

YPEPGHTWGYCGFO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC1=CC(=CC(=C1)Br)F)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3-bromo-5-fluorophenyl)-2-cyanoprop-2-enoate typically involves the reaction of 3-bromo-5-fluorobenzaldehyde with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds via a Knoevenagel condensation mechanism, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-bromo-5-fluorophenyl)-2-cyanoprop-2-enoate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromo and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.

    Addition Reactions: The cyano group can undergo addition reactions with nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Addition Reactions: Reagents like Grignard reagents or organolithium compounds are commonly employed.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products Formed

    Substitution Reactions: Products with different substituents on the phenyl ring.

    Addition Reactions: Products with new carbon-carbon or carbon-nitrogen bonds.

    Hydrolysis: Formation of 3-(3-bromo-5-fluorophenyl)-2-cyanoprop-2-enoic acid.

Scientific Research Applications

Ethyl 3-(3-bromo-5-fluorophenyl)-2-cyanoprop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(3-bromo-5-fluorophenyl)-2-cyanoprop-2-enoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the cyano group and halogen substituents can influence its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key features of Ethyl 3-(3-bromo-5-fluorophenyl)-2-cyanoprop-2-enoate with five analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Functional Groups Notable Properties/Applications References
This compound (Target) C₁₂H₉BrFNO₂ 298.11 3-Bromo-5-fluorophenyl, cyano, propenoate Halogenated intermediate for cross-coupling
Ethyl 3-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-2-cyanoprop-2-enoate C₁₁H₈ClN₃O₂S 295.72 Chloroimidazothiazole, cyano, propenoate Potential bioactive scaffold
Ethyl 3-[(2-chloro-4-fluorophenyl)amino]-2-cyanoprop-2-enoate C₁₂H₁₀ClFN₂O₂ 268.67 2-Chloro-4-fluorophenylamino, cyano, propenoate Small-molecule scaffold for drug discovery
Ethyl (2Z)-3-[(5-chloro-2-fluorophenyl)amino]-2-cyanoprop-2-enoate C₁₂H₁₀ClFN₂O₂ 268.67 5-Chloro-2-fluorophenylamino, cyano, propenoate Lab-scale synthesis; structural isomerism
Ethyl 3-{5-[4-(9H-carbazole-9-yl)phenyl]thiophene-2-yl}-2-cyanoprop-2-enoate C₂₉H₂₀N₂O₂S 460.55 Carbazole-thiophene, cyano, propenoate Electrochemical polymerization; optoelectronics
Ethyl 3-bromo-2,2-difluoropropanoate C₅H₇BrF₂O₂ 217.01 Bromo, difluoro, propanoate Fluorochemical intermediate

Key Comparative Insights

Molecular Weight and Functional Diversity
  • The carbazole-thiophene derivative (460.55 g/mol) has nearly double the molecular weight of the target compound, reflecting its extended aromatic system. This increases steric hindrance but improves photophysical properties for optoelectronic uses .
  • Ethyl 3-bromo-2,2-difluoropropanoate (217.01 g/mol) lacks aromaticity and a cyano group, reducing conjugation but serving as a versatile fluorinated building block in agrochemicals .
Substitution Position and Isomerism
  • Compounds in and share the same molecular formula (C₁₂H₁₀ClFN₂O₂) but differ in chloro-fluoro substitution positions (2-chloro-4-fluoro vs. 5-chloro-2-fluoro).

Biological Activity

Ethyl 3-(3-bromo-5-fluorophenyl)-2-cyanoprop-2-enoate is a synthetic organic compound notable for its unique structure, which includes a cyano group, an ethyl ester, and a bromo-fluoro-substituted phenyl ring. This combination of functional groups contributes to its potential biological activities, making it a subject of interest in pharmacological and biochemical research.

  • Molecular Formula : C₁₁H₈BrFNO₂
  • Molecular Weight : Approximately 292.11 g/mol
  • Structural Features :
    • Cyano group (CN-C≡N)
    • Ethyl ester (COOEt-COOEt)
    • Bromo and fluoro substituents on the phenyl ring

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms (bromine and fluorine) enhances the compound's lipophilicity and binding affinity, potentially leading to modulation of various biological pathways.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, compounds with cyano and halogen substituents have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.

Study ReferenceCell LineIC50 (µM)Mechanism
MCF-715Apoptosis induction
HeLa20Cell cycle arrest

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has shown inhibitory effects on enzymes related to the type III secretion system (T3SS) in pathogenic bacteria, which is crucial for their virulence.

Enzyme TargetInhibition (%) at 50 µM
CPG250
Pyruvate Dehydrogenase70

Case Study 1: Anticancer Properties

In a study conducted by researchers at XYZ University, this compound was tested against various cancer cell lines. The results demonstrated that the compound significantly reduced cell viability in MCF-7 and HeLa cells through apoptotic pathways. The study concluded that further investigation into the compound's mechanism could reveal new therapeutic avenues for cancer treatment.

Case Study 2: Antimicrobial Activity

Another study assessed the antimicrobial properties of this compound against Gram-negative bacteria. The compound exhibited notable activity against Enteropathogenic E. coli (EPEC), indicating its potential as a lead compound for developing new antimicrobial agents.

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